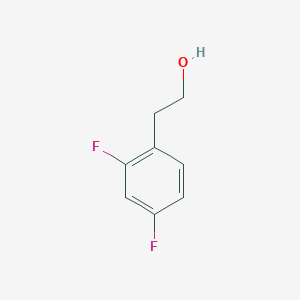

2,4-Difluorobenzeneethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOQAPMRTVBEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for 2,4 Difluorobenzeneethanol

Strategies for Carbon-Fluorine Bond Formation in Benzeneethanol Scaffolds

The introduction of fluorine atoms onto the benzene (B151609) ring is a critical aspect of synthesizing 2,4-Difluorobenzeneethanol. The regioselectivity of these fluorination reactions is paramount to ensure the correct 2,4-substitution pattern. Various methods, including nucleophilic and electrophilic fluorination, are employed to achieve this.

Regioselective Fluorination Approaches

Achieving the desired 2,4-difluoro substitution pattern on a benzene ring often begins with a starting material that already contains one or both fluorine atoms in the correct positions. However, methods for the regioselective introduction of fluorine are crucial in organofluorine chemistry. For benzene derivatives, the directing effects of existing substituents play a significant role in determining the position of incoming fluorine atoms.

Nucleophilic Substitution Reactions in Fluorinated Aryl Systems

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. This typically involves the displacement of a suitable leaving group, such as a nitro or chloro group, by a fluoride (B91410) ion. The starting material for the synthesis of 2,4-difluorinated compounds via this method could be a dinitro- or dichloro-substituted benzene derivative. The reaction is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. High temperatures and polar aprotic solvents are often required to drive these reactions to completion.

For instance, the synthesis of 2,4-difluoronitrobenzene (B147775) can be achieved by reacting 2,4-dichloronitrobenzene (B57281) with potassium fluoride in the presence of a sulfone compound. This reaction serves as a key step in producing precursors for more complex molecules like this compound.

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers an alternative route for the direct introduction of fluorine onto an aromatic ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used sources of electrophilic fluorine. google.com These reagents can fluorinate electron-rich aromatic compounds. The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents already present on the benzene ring. For a monosubstituted benzene ring, the directing effects of the substituent will determine the position of fluorination.

Alkylation and Arylation Reactions Leading to this compound and Analogues

Once the difluorinated aromatic core is established, the subsequent construction of the ethanol (B145695) side chain is a critical step. This is typically achieved through various alkylation and functionalization strategies.

Catalytic Approaches for Ethanol Moiety Construction

Several catalytic methods can be employed to introduce the two-carbon ethanol side chain onto the 2,4-difluorophenyl ring.

A common and effective method is the Grignard reaction . This involves the reaction of a 2,4-difluorophenylmagnesium halide (a Grignard reagent) with ethylene (B1197577) oxide. The Grignard reagent, prepared from the corresponding 2,4-difluorobromobenzene or -iodobenzene and magnesium metal, acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. Subsequent acidic workup yields 2-(2,4-difluorophenyl)ethanol. wikipedia.orgleah4sci.com

Another versatile approach is the reduction of a corresponding carbonyl compound . For instance, 2,4-difluorophenylacetic acid or its ester derivatives can be reduced to this compound. sigmaaldrich.com Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation.

Alternatively, catalytic hydrogenation can be employed. The hydrogenation of 2,4-difluorostyrene (B1320911) oxide in the presence of a suitable catalyst, such as palladium on carbon, can yield this compound. researchgate.net

The Heck reaction provides another pathway, where 2,4-difluorobromobenzene can be coupled with ethylene glycol in the presence of a palladium catalyst to form an intermediate that can be converted to the desired alcohol. mdpi.comrsc.org Similarly, the Sonogashira coupling of a 2,4-dihalo-benzene with a protected acetylene, followed by reduction of the triple bond and deprotection, can also lead to the formation of the ethanol side chain. wikipedia.orglibretexts.org

A Wittig reaction of 2,4-difluorobenzaldehyde (B74705) with a suitable phosphonium (B103445) ylide can generate a styrene (B11656) derivative, which can then be converted to the alcohol via hydroboration-oxidation. wikipedia.org This two-step process offers good control over the regiochemistry of the alcohol formation.

Functionalization of Fluorinated Aromatic Precursors

The synthesis of this compound often starts with a readily available fluorinated precursor, such as 1,3-difluorobenzene (B1663923) or 2,4-difluorobenzaldehyde. researchgate.net These precursors can be functionalized to introduce the ethanol side chain.

For example, 2,4-difluorobenzaldehyde can serve as a key starting material. It can be subjected to a Grignard reaction with a methylmagnesium halide, followed by oxidation, to yield 2,4-difluorophenylacetic acid, which can then be reduced to the target alcohol.

The following table summarizes some of the key synthetic strategies for preparing this compound:

| Reaction Type | Starting Materials | Key Reagents | Product |

| Grignard Reaction | 2,4-Difluorobromobenzene, Ethylene oxide | Mg, THF, H₃O⁺ | This compound |

| Reduction | 2,4-Difluorophenylacetic acid | LiAlH₄, THF | This compound |

| Catalytic Hydrogenation | 2,4-Difluorostyrene oxide | H₂, Pd/C | This compound |

These methodologies, often used in combination, provide a versatile toolbox for the synthesis of this compound and its analogues, enabling the development of new molecules with potential applications in various fields of chemistry.

Asymmetric Synthesis and Enantioselective Pathways to Optically Active this compound Derivatives

The synthesis of enantiomerically pure vicinal amino alcohols is of significant interest due to their prevalence in biologically active compounds and their use as chiral auxiliaries in asymmetric synthesis. nih.govdiva-portal.orgopenaccessjournals.com The direct enantioselective synthesis of these compounds, particularly derivatives of this compound, can be approached through various stereoselective strategies. These methods focus on the precise control of stereochemistry, often employing chiral catalysts to achieve high enantiomeric excess (ee).

Chiral Catalyst Development for Stereoselective Transformations

The development of effective chiral catalysts is fundamental to the asymmetric synthesis of optically active alcohols and their derivatives. Transition metal complexes, particularly those of rhodium and ruthenium, have proven to be highly effective in asymmetric hydrogenation reactions, which are crucial for producing chiral alcohols from prochiral ketones. rsc.orgrsc.orgwiley-vch.de

Chiral phosphine (B1218219) ligands are a cornerstone in the design of these catalysts. The pioneering work by Knowles and Noyori in the development of chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation has paved the way for the synthesis of a wide array of enantiomerically pure compounds. jocpr.com For the synthesis of chiral alcohols like this compound, the asymmetric reduction of the corresponding ketone, 2',4'-difluoroacetophenone, is a key step. The choice of the chiral ligand is critical in achieving high enantioselectivity.

Ruthenium-based catalysts, often in combination with chiral diamine ligands, are also extremely effective for the asymmetric transfer hydrogenation of ketones. kanto.co.jp These catalysts can utilize hydrogen donors like 2-propanol or formic acid, offering operational simplicity. kanto.co.jp The development of pre-formed chiral ruthenium complexes has further simplified their application in laboratory and industrial settings. kanto.co.jp

Biocatalysis offers another powerful approach, with enzymes such as ketoreductases being used for the enantioselective reduction of ketones. mdpi.com These enzymatic methods can exhibit high enantioselectivity and operate under mild reaction conditions, presenting a green alternative to traditional chemical catalysis. mdpi.com

The table below summarizes different types of chiral catalysts and their applications in asymmetric synthesis relevant to the preparation of chiral alcohols.

| Catalyst Type | Chiral Ligand/Component | Application | Reference |

| Rhodium Complexes | Chiral Phosphines (e.g., DIOP) | Asymmetric hydrogenation of unsaturated carboxylic acids | ias.ac.in |

| Ruthenium Complexes | Chiral Diamines | Asymmetric transfer hydrogenation of ketones and imines | kanto.co.jp |

| Ruthenium(II) Complexes | Chiral Phosphines (e.g., diop) | Asymmetric hydrogenation of unsaturated carboxylic acids | rsc.org |

| Biocatalysts | Ketoreductases | Enantioselective reduction of ketones | mdpi.com |

Practical Syntheses of β-Amino Alcohol Analogues via Asymmetric Hydrogenation

The synthesis of β-amino alcohol analogues of this compound can be effectively achieved through methods such as the Sharpless Asymmetric Aminohydroxylation (ASAH). This powerful reaction allows for the direct, regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govresearchgate.netrsc.org The reaction utilizes an osmium catalyst in conjunction with a chiral ligand derived from cinchona alkaloids (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) and a nitrogen source. researchgate.netrsc.org

For the synthesis of a β-amino alcohol analogue of this compound, a suitable starting material would be a 2,4-difluorostyrene derivative. The ASAH reaction on this substrate would introduce a hydroxyl and an amino group across the double bond with high stereocontrol. The regioselectivity of the aminohydroxylation of styrene derivatives is dependent on the chiral ligand used, with (DHQ)₂PHAL and (DHQD)₂PHAL often providing opposite enantiomers with high ee. rsc.org It has been noted that for substituted styrenes, tert-butyl carbamate (B1207046) can be a superior nitrogen source in terms of yield and enantioselectivity compared to ethyl carbamate. rsc.org

The general scheme for the asymmetric aminohydroxylation of a substituted styrene is presented below:

Scheme 1: General Asymmetric Aminohydroxylation of a Substituted Styrene

Where Ar = 2,4-difluorophenyl and R' depends on the specific styrene derivative.

The following table provides examples of conditions and outcomes for the asymmetric aminohydroxylation of styrene derivatives, which are analogous to the synthesis of this compound β-amino alcohol derivatives.

| Substrate | Chiral Ligand | Nitrogen Source | Major Regioisomer | ee (%) | Reference |

| Styrene | (DHQ)₂PHAL | Ethyl Carbamate | 1-Aryl-2-hydroxyethylamine | ≥87 | rsc.org |

| Styrene | (DHQD)₂PHAL | Ethyl Carbamate | 1-Aryl-2-hydroxyethylamine | ≥87 | rsc.org |

| 4-Methoxy-styrene | (DHQ)₂PHAL | tert-Butyl Carbamate | 1-Aryl-2-hydroxyethylamine | ≥96 | rsc.org |

Another approach involves the ring-opening of enantiopure epoxides with an amine nucleophile. openaccessjournals.com This method requires the initial synthesis of the chiral epoxide of 2,4-difluorostyrene, which can then be opened by an appropriate amine to yield the desired β-amino alcohol.

Microflow Synthesis Techniques and Reaction Intensification for Fluoroaromatic Compounds

Microflow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety for handling hazardous reagents or performing highly exothermic reactions. These features can lead to higher yields, selectivities, and productivity.

For the synthesis of fluoroaromatic compounds, microflow technology could be particularly beneficial in fluorination reactions, which are often energetic. The rapid heat dissipation in microreactors can prevent thermal runaways and the formation of byproducts. Furthermore, the continuous nature of flow synthesis allows for scalable production without the need for large-scale, high-pressure batch reactors.

Reaction intensification aims to develop smaller, cleaner, and more energy-efficient chemical processes. This can be achieved through various means, including the use of novel reactor designs (like microreactors), integrating reaction and separation steps, and using alternative energy sources (e.g., microwaves, ultrasound). While specific examples for this compound are lacking, the general strategies of reaction intensification are relevant for optimizing its synthesis.

Mechanistic Investigations of this compound Formation Pathways

Detailed mechanistic studies specifically for the formation of this compound are not extensively documented in the available literature. However, the primary route to this compound is the reduction of 2',4'-difluoroacetophenone. The mechanism of this reduction, particularly in the context of asymmetric hydrogenation, is well-understood for aromatic ketones in general.

In transition metal-catalyzed asymmetric hydrogenation (e.g., with rhodium or ruthenium catalysts), the mechanism typically involves the following key steps:

Formation of a Metal-Hydride Complex: The catalyst precursor reacts with hydrogen gas to form an active metal-hydride species.

Coordination of the Ketone: The prochiral ketone (2',4'-difluoroacetophenone) coordinates to the chiral metal center. The stereochemical outcome is determined by the facial selectivity of this coordination, which is influenced by the chiral ligands on the metal.

Hydride Transfer: A hydride ion is transferred from the metal to the carbonyl carbon of the ketone. This is the stereochemistry-determining step.

Product Dissociation: The resulting chiral alcohol (this compound) dissociates from the metal center, regenerating the catalyst for the next cycle.

The enantioselectivity of the reaction is governed by the energetic differences between the diastereomeric transition states leading to the (R) and (S) enantiomers of the product. The design of the chiral ligand is crucial in maximizing this energy difference to favor the formation of one enantiomer.

For photoredox catalysis, which can also be employed in certain synthetic transformations, the mechanism involves single-electron transfer processes initiated by the absorption of light by a photocatalyst. wikipedia.org While not a direct pathway for the formation of this compound via reduction, photoredox catalysis can be used in the synthesis of precursors or derivatives. wikipedia.org

Chemical Reactivity and Derivatization of 2,4 Difluorobenzeneethanol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality of 2,4-difluorobenzeneethanol is a key site for various chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, typically in the presence of an acid catalyst. chemguide.co.uk This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com

Esterification Reaction Examples:

| Reactant | Catalyst/Conditions | Product |

| Acetic Acid | H₂SO₄, heat | 2-(2,4-Difluorophenyl)ethyl acetate |

| Benzoyl Chloride | Pyridine | 2-(2,4-Difluorophenyl)ethyl benzoate |

| Acetic Anhydride | Heat | 2-(2,4-Difluorophenyl)ethyl acetate |

Etherification, the formation of ethers, can also be achieved. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

Etherification Reaction Example:

| Reactant | Base/Solvent | Product |

| Methyl Iodide | NaH / THF | 1-(2-Ethoxyethyl)-2,4-difluorobenzene |

Oxidation Reactions and Derivative Formation

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 2,4-difluorophenylacetaldehyde, or further oxidized to the carboxylic acid, 2,4-difluorophenylacetic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation. Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are typically used to stop the reaction at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid, will typically oxidize the alcohol to the carboxylic acid.

Oxidation Reaction Products:

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | 2,4-Difluorophenylacetaldehyde |

| Potassium permanganate (KMnO₄) | 2,4-Difluorophenylacetic acid |

These oxidized derivatives are valuable intermediates themselves. For instance, 2,4-difluorophenylacetic acid can be used in the synthesis of various pharmaceuticals and agrochemicals.

Nucleophilic Substitution at the Ethanol (B145695) Moiety

While less common for primary alcohols, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. For example, conversion to 2-(2,4-difluorophenyl)ethyl tosylate allows for displacement by a wide range of nucleophiles.

Transformations of the Difluorobenzene Ring

The difluorobenzene ring is susceptible to electrophilic and nucleophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions.

Further Functionalization of the Aromatic Nucleus

The fluorine atoms on the aromatic ring are activating groups for nucleophilic aromatic substitution (SNAr), particularly when there is a strong electron-withdrawing group ortho or para to the fluorine. libretexts.orgresearchgate.net This allows for the displacement of one or both fluorine atoms by various nucleophiles, such as amines, alkoxides, and thiolates. The positions of the fluorine atoms (2 and 4) direct incoming electrophiles to specific positions on the ring during electrophilic aromatic substitution, although the electron-withdrawing nature of fluorine can deactivate the ring towards this type of reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bonds of the difluorobenzene ring can participate in palladium-catalyzed cross-coupling reactions, although they are generally less reactive than carbon-chlorine, carbon-bromine, or carbon-iodine bonds. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.org For instance, under specific catalytic conditions, this compound could potentially undergo Suzuki, Stille, or Buchwald-Hartwig couplings to introduce new substituents onto the aromatic ring. libretexts.orgnih.gov The success of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. researchgate.net

Role as a Synthetic Intermediate in Complex Molecule Construction

This compound is a valuable fluorinated building block in organic synthesis, primarily owing to the presence of two key reactive sites: the hydroxyl group of the ethanol side chain and the electron-deficient 2,4-difluorophenyl ring. These features allow for a variety of chemical transformations, making it a versatile intermediate in the construction of more complex molecules, particularly those with applications in medicinal chemistry.

The utility of this compound as a foundational element for creating diverse fluoroaromatic scaffolds stems from the chemical versatility of its functional groups. The hydroxyl group can be readily converted into a better leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions. Alternatively, oxidation of the alcohol yields 2',4'-difluoroacetophenone, a key intermediate that opens up a different set of synthetic possibilities.

The 2,4-difluorophenyl ring itself is activated towards nucleophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms. This allows for the introduction of various substituents onto the aromatic core. Furthermore, the fluorine and other substituents can direct metallation reactions to specific positions on the ring, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. While specific examples of its use in the synthesis of a wide array of distinct fluoroaromatic scaffolds are not extensively documented in publicly available literature, its potential is evident from the known reactivity of similarly structured compounds. For instance, analogous fluorinated building blocks are employed in the synthesis of complex heterocyclic systems like quinolines, which are core structures in many pharmaceutical agents. The general strategies for quinoline synthesis, such as the Friedländer annulation, often involve the condensation of an ortho-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group. The ketone functionality, readily accessible from this compound via oxidation, serves as a crucial handle for such cyclization reactions.

Table 1: Potential Transformations of this compound for Scaffold Synthesis

| Transformation | Reagents and Conditions | Product | Potential Subsequent Reactions |

| Oxidation | PCC, CH₂Cl₂ | 2',4'-Difluoroacetophenone | Aldol condensation, Claisen condensation, Heterocycle formation |

| Tosylation | TsCl, Pyridine | 2-(2,4-Difluorophenyl)ethyl tosylate | Nucleophilic substitution with various nucleophiles |

| Halogenation | SOCl₂ or PBr₃ | 1-(2-Chloroethyl)-2,4-difluorobenzene or 1-(2-Bromoethyl)-2,4-difluorobenzene | Grignard reagent formation, Coupling reactions |

A significant application of this compound is its role as a precursor in the synthesis of biologically active molecules, most notably triazole antifungal agents. The introduction of fluorine atoms into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability.

A prominent example is the synthesis of Voriconazole, a broad-spectrum triazole antifungal drug. While many synthetic routes to Voriconazole start from 2',4'-difluoroacetophenone or its derivatives, this compound is a logical and practical precursor to this key intermediate. The synthetic pathway generally involves the oxidation of this compound to 2',4'-difluoroacetophenone. This ketone then undergoes a series of reactions to construct the final drug molecule.

A common subsequent step is the introduction of a triazole moiety. This is often achieved by first halogenating the alpha-position of the acetophenone to form 2-chloro-2',4'-difluoroacetophenone, which then reacts with 1H-1,2,4-triazole. The resulting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a crucial intermediate in several patented syntheses of Voriconazole. google.comgoogle.com This intermediate then undergoes further reactions, such as a Reformatsky-type reaction, to build the rest of the Voriconazole structure. google.com

Table 2: Synthesis of a Key Voriconazole Intermediate from a this compound Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 2',4'-Difluoroacetophenone | Thionyl chloride (SOCl₂) or Chlorine (Cl₂) | 2-Chloro-2',4'-difluoroacetophenone |

| 2 | 2-Chloro-2',4'-difluoroacetophenone | 1H-1,2,4-triazole, Base (e.g., K₂CO₃) | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone |

This role as a precursor to potent antifungal agents highlights the importance of this compound in medicinal chemistry. The 2,4-difluorophenyl moiety is a common feature in many antifungal compounds, and this compound provides a convenient entry point for the synthesis of this important class of pharmaceuticals. rsc.orgnih.gov

Spectroscopic Characterization Methodologies in Research on 2,4 Difluorobenzeneethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms.

In the ¹H NMR spectrum of 2,4-Difluorobenzeneethanol, distinct signals corresponding to the aromatic and aliphatic protons are observed. The protons on the ethyl group (—CH₂CH₂OH) typically appear in the upfield region. The methylene (B1212753) group adjacent to the hydroxyl group (—CH₂OH) is expected to resonate as a triplet, while the methylene group attached to the aromatic ring (Ar—CH₂) will also likely appear as a triplet due to coupling with the adjacent methylene protons.

The aromatic region of the spectrum is more complex due to the presence of fluorine atoms, which couple with the protons on the benzene (B151609) ring. This results in more intricate splitting patterns than would be seen in a non-fluorinated analogue. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the fluorine atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.80 - 7.20 | Multiplet |

| Ar-CH₂- | ~2.85 | Triplet |

| -CH₂-OH | ~3.80 | Triplet |

Note: Predicted values can vary based on solvent and concentration.

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. bhu.ac.in In this compound, each carbon atom in a unique chemical environment gives rise to a distinct signal. The chemical shifts are influenced by the electronegativity of neighboring atoms. libretexts.orglibretexts.org

The carbons in the aromatic ring will appear in the downfield region (typically 100-160 ppm). The presence of fluorine atoms causes significant changes in the chemical shifts of the carbons directly bonded to them (C-F), and these signals often appear as doublets due to carbon-fluorine coupling. The aliphatic carbons of the ethanol (B145695) side chain will resonate at higher field (upfield). oregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C=O (Ketones) | 205 - 220 |

| C=O (Aldehydes) | 190 - 200 |

| C=O (Acids, Esters) | 170 - 185 |

| C in aromatic rings | 125 - 150 |

| C=C (Alkenes) | 115 - 140 |

| RCH₂OH | 50 - 65 |

| RCH₂Cl | 40 - 45 |

| RCH₂NH₂ | 37 - 45 |

| R₃CH | 25 - 35 |

| CH₃CO- | 20 - 30 |

| R₂CH₂ | 16 - 25 |

| RCH₃ | 10 - 15 |

Source: Chemistry LibreTexts, 2023 libretexts.org

¹⁹F NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il This makes it an excellent tool for distinguishing between different fluorine environments within a molecule. In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C4 positions on the benzene ring. The chemical shifts and coupling patterns provide unambiguous information about the substitution pattern of the fluorine atoms. biophysics.org

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. nanalysis.comsdsu.edu

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. youtube.com In this compound, COSY would show correlations between the adjacent methylene protons in the ethanol side chain, and also between neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). nanalysis.comcolumbia.edu This is invaluable for assigning the signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.educ6h6.org This technique is crucial for piecing together the entire molecular structure by connecting different fragments of the molecule. For instance, it can show the correlation between the protons of the Ar-CH₂ group and the carbons of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadness resulting from hydrogen bonding. masterorganicchemistry.com The C-H stretching vibrations of the aliphatic CH₂ groups typically appear just below 3000 cm⁻¹. libretexts.org Aromatic C-H stretches are usually observed just above 3000 cm⁻¹. The C-O stretching vibration of the primary alcohol will give a strong band in the 1050-1250 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Alcohol | O-H stretch | 3200 - 3600 (broad) |

| Aromatic | C-H stretch | ~3030 - 3100 |

| Alkane | C-H stretch | ~2850 - 2960 |

| Alcohol | C-O stretch | ~1050 - 1250 |

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution mass spectrum can be used to determine the exact molecular formula. Under electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uk The pattern of these fragment ions is a unique fingerprint of the molecule. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgyoutube.com For this compound, a significant fragment would likely be the tropylium-like ion resulting from the cleavage of the C-C bond adjacent to the aromatic ring.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment |

|---|---|

| 158 | [M]⁺ (Molecular Ion) |

| 140 | [M - H₂O]⁺ |

| 127 | [M - CH₂OH]⁺ |

Note: The relative intensities of these fragments would depend on the ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs UV or visible light—is the 2,4-difluorinated benzene ring. The absorption of UV radiation excites electrons from lower-energy molecular orbitals to higher-energy ones.

The main electronic transitions observed in aromatic compounds like this compound are π → π* transitions. libretexts.org These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital associated with the delocalized system of the benzene ring. The substitution pattern on the benzene ring, including the two fluorine atoms and the ethanol group, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Fluorine atoms, acting as auxochromes, can cause a shift in the absorption bands of the parent benzene chromophore. Typically, substituents on a benzene ring can shift the primary and secondary absorption bands. For benzene, these bands appear around 204 nm and 256 nm, respectively. The presence of fluorine and the hydroxyethyl (B10761427) group is expected to cause a slight bathochromic (red) shift to longer wavelengths. While specific experimental data for this compound is not widely published, analysis of related compounds provides a basis for understanding its UV-Vis absorption characteristics. For instance, studies on similar aromatic systems show distinct absorption bands that are sensitive to substitution. researchgate.netresearchgate.net

The analysis of electronic transitions provides valuable information about the electronic structure and conjugation within the molecule. The intensity of the absorption, quantified by the molar absorptivity (ε), is related to the probability of the electronic transition.

Table 1: Representative UV Absorption Data for Aromatic Chromophores

| Compound | Chromophore | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|---|

| Benzene | Benzene Ring | 256 | 200 | π → π* |

| Fluorobenzene | Fluorinated Benzene Ring | 264 | 750 | π → π* |

This table provides illustrative data for related chromophores to contextualize the expected absorption behavior of this compound.

Advanced Spectroscopic Techniques for Investigating Molecular Structure and Dynamics

Beyond UV-Vis spectroscopy, other advanced techniques provide more detailed information about the specific molecular bonds and three-dimensional structure of this compound and its derivatives.

For this compound, the Raman spectrum can be divided into several key regions:

C-H Stretching: Vibrations of the aromatic C-H bonds typically appear in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretches of the ethanol side-chain appear at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹.

Ring Vibrations: The characteristic stretching and bending vibrations of the benzene ring skeleton are observed in the 1400-1650 cm⁻¹ region. The substitution pattern affects the exact frequencies of these modes.

C-F Vibrations: The carbon-fluorine bonds give rise to characteristic stretching and bending vibrations. The C-F stretching modes are typically strong and appear in the 1100-1300 cm⁻¹ range. researchgate.netaip.org

Side-Chain Vibrations: The ethanol group (-CH₂CH₂OH) contributes specific vibrational modes, including C-C stretching, C-O stretching (typically 1000-1200 cm⁻¹), and O-H bending.

By analyzing the Raman spectrum, researchers can confirm the presence of the difluorinated benzene ring and the ethanol side chain, and gain insights into the molecular symmetry and conformation. Detailed assignments of vibrational modes are often supported by computational methods, such as Density Functional Theory (DFT) calculations. coe.edu

Table 2: Characteristic Raman Shifts for Related Molecular Fragments

| Compound | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| para-Difluorobenzene | Ring Breathing | ~850 |

| para-Difluorobenzene | C-F Symmetric Stretch | ~1250 |

| Fluorobenzene | Aromatic C-H Stretch | ~3076 |

| Ethanol | C-O Stretch | ~1050 |

This table presents typical vibrational frequencies from related compounds to illustrate the expected Raman spectrum of this compound. aip.orgcoe.edu

While this compound itself is an achiral molecule, derivatives can be synthesized that are chiral. For example, reduction of the corresponding ketone, 2',4'-difluoroacetophenone, results in the chiral alcohol 1-(2,4-difluorophenyl)ethanol, which can exist as a pair of enantiomers. In asymmetric synthesis, determining the enantiomeric excess (% ee), which measures the purity of one enantiomer over the other, is crucial.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nsf.gov These methods are highly sensitive to the three-dimensional arrangement of atoms and are ideal for distinguishing between enantiomers.

Key chiroptical techniques include:

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized UV-Vis light. nih.gov Enantiomers produce mirror-image ECD spectra, where a positive band (Cotton effect) for one enantiomer corresponds to a negative band for the other. The magnitude of the ECD signal is directly proportional to the enantiomeric excess, allowing for quantitative determination.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized infrared radiation for vibrational transitions. rsc.org Like ECD, VCD spectra of enantiomers are mirror images. researchgate.net VCD has proven to be a robust method for determining the enantiomeric excess of chiral molecules in solution and even in the solid state. rsc.orgnih.gov The technique provides rich structural information, and its application can be extended to monitor the progress of asymmetric reactions in real-time. nih.gov

For a sample containing a mixture of enantiomers of a this compound derivative, the observed VCD signal at a specific wavenumber is a linear function of the enantiomeric excess. A racemic mixture (50:50 of each enantiomer) will show no VCD signal, while an enantiopure sample will exhibit the maximum signal intensity.

Table 3: Relationship between VCD Signal and Enantiomeric Composition

| Enantiomer R (%) | Enantiomer S (%) | Enantiomeric Excess (% ee) | Normalized VCD Signal Intensity |

|---|---|---|---|

| 100 | 0 | 100% R | +1.0 |

| 75 | 25 | 50% R | +0.5 |

| 50 | 50 | 0% (Racemic) | 0.0 |

| 25 | 75 | 50% S | -0.5 |

Computational Studies and Theoretical Insights into 2,4 Difluorobenzeneethanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, simplifying calculations significantly compared to traditional wave function-based methods. elifesciences.org

For 2,4-Difluorobenzeneethanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. researchgate.netresearchgate.net These calculations yield fundamental electronic properties, including the total energy, dipole moment, and the distribution of electron density. The resulting molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-deficient regions of the molecule. In this compound, negative potential would be concentrated around the electronegative fluorine and oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be found around the hydrogen atoms, particularly the hydroxyl proton.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

A DFT analysis of this compound would determine the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be distributed primarily over the aromatic ring and the oxygen atom of the ethanol (B145695) side chain, which are the most electron-rich regions. The LUMO would likely be a π* antibonding orbital located over the difluorinated phenyl ring.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability. A smaller energy gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov Global reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω) can be derived from the FMO energies to quantify the molecule's reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data based on typical values for similar aromatic compounds, as specific experimental or published computational values for this compound are not available.

| Parameter | Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital. Related to the ability to donate electrons. |

| ELUMO | -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. Related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. |

| Chemical Hardness (η) | 3.15 eV | Measures resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. |

| Electrophilicity Index (ω) | 1.32 eV | Quantifies the ability of the molecule to accept electrons. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. ijnc.ir This method provides quantitative insight into the interactions between filled (donor) and empty (acceptor) orbitals within the molecule, which are key to understanding intramolecular stability and hyperconjugation. ekb.eg

For this compound, NBO analysis would reveal significant charge delocalization effects. Key interactions would include:

Donation from oxygen lone pairs (nO) to the antibonding orbitals (σ*) of adjacent C-C and C-H bonds.

Donation from fluorine lone pairs (nF) to the antibonding π* orbitals of the aromatic ring.

Hyperconjugation involving the π orbitals of the benzene (B151609) ring and the σ* orbitals of the ethanol side chain.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. mdpi.com These delocalizations are responsible for the molecule's structural stability and electronic properties.

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for this compound This table presents hypothetical data representing plausible intramolecular interactions and their stabilization energies (E(2)), as specific published NBO analysis for this compound is not available.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| n(O) | σ*(C-C) | 5.2 | Lone Pair -> Antibonding σ |

| n(F) | π*(C-C)ring | 2.5 | Lone Pair -> Antibonding π |

| π(C1-C2)ring | π*(C3-C4)ring | 18.5 | π -> π* Delocalization |

| σ(C-H) | σ*(C-O) | 1.8 | σ -> σ* Hyperconjugation |

Advanced Applications and Research Potential of 2,4 Difluorobenzeneethanol in Scientific Disciplines

Role in Medicinal Chemistry and Drug Discovery Research

The introduction of fluorine into drug candidates can dramatically enhance their pharmacological profiles. 2,4-Difluorobenzeneethanol serves as a key starting material in the synthesis of complex molecules with improved therapeutic properties.

The 2,4-difluorophenyl group is a prevalent scaffold in a multitude of bioactive compounds, particularly in the realm of antifungal agents. The presence of two fluorine atoms on the benzene (B151609) ring can lead to enhanced binding affinity to target proteins and increased metabolic stability. Research has demonstrated that various antifungal agents incorporate the 2,4-difluorophenyl moiety, highlighting the importance of this structural motif in the development of new therapeutic agents. For instance, derivatives of 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethan-1-one have been synthesized and shown to possess significant antifungal activity. This underscores the potential of this compound as a precursor to generate a diverse library of fluoroaromatic scaffolds for the discovery of novel bioactive molecules. The synthesis of various azole antifungals often involves intermediates derived from 2,4-difluorophenyl structures, further cementing the role of compounds like this compound in this area of research nih.govnih.gov.

The structural features of this compound make it an attractive starting point for the synthesis of molecules designed to interact with specific biological targets such as enzymes and receptors. The 2,4-difluorophenyl group can be found in a number of enzyme inhibitors. For example, fluconazole and its analogs, which contain this moiety, are known inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51) nih.govmdpi.com. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of novel dithiocarbamate analogs of fluconazole, starting from precursors containing the 2,4-difluorophenyl group, has led to compounds with potent inhibitory activity against fungal growth nih.gov.

Furthermore, the general principles of medicinal chemistry suggest that the electronic properties and conformational preferences imparted by the fluorine atoms can be exploited to design selective ligands for a variety of receptors. While specific examples of receptor ligands directly derived from this compound are not extensively documented in publicly available research, the prevalence of fluorinated aromatics in known ligands for receptors like the retinoic acid receptor and opioid receptors suggests a strong potential for this compound in such applications nih.govdrugbank.com. The ability to modify the ethanol (B145695) side chain of this compound provides a versatile handle for introducing functionalities that can interact with the binding pockets of various receptors.

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, is also significantly affected by fluorination. The effect of fluorine on lipophilicity is complex and context-dependent. While a single fluorine atom can either increase or decrease lipophilicity, multiple fluorine substitutions on an aromatic ring generally lead to an increase in this property. Studies on various fluorinated aromatic compounds have shown that the position and number of fluorine atoms can fine-tune the lipophilicity to optimize a compound's pharmacokinetic profile nih.govlincoln.ac.uksoton.ac.ukacs.orgnih.gov. The 2,4-difluoro substitution pattern in this compound is therefore expected to impart a specific lipophilicity to its derivatives, which can be a crucial factor in their design as therapeutic agents.

| Property | Influence of Fluorine Substitution |

| Metabolic Stability | Generally increases by blocking sites of metabolism. |

| Lipophilicity (logP) | Modulated depending on the number and position of fluorine atoms. |

Application in Agrochemical Research

The principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals. This compound can serve as a building block for the synthesis of new and effective crop protection agents.

The 2,4-difluorophenyl moiety is a key component in a number of potent fungicides. For example, a series of 1-(2-[[(substituted-phenyl) methyl] thio]-2-(2, 4-difluorophenyl) ethyl]-1H-1,2,4-triazoles were synthesized and showed excellent antifungal activities, in some cases far exceeding that of the commercial fungicide fluconazole nih.gov. This demonstrates the high potential of this compound as a starting material for the development of novel fungicides. The structural similarity of the 2,4-difluorophenyl group to the 2,4-dichlorophenyl group found in the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) also suggests its potential in the herbicide field made-in-china.comherts.ac.ukwikipedia.orgmt.govepa.gov. While the mode of action might differ, the halogenated phenyl ring is a common feature in many selective herbicides. The development of new herbicides is crucial to manage weed resistance, and exploring novel fluorinated structures derived from this compound could lead to the discovery of herbicides with new mechanisms of action or improved environmental profiles.

| Agrochemical Class | Role of 2,4-Difluorophenyl Moiety |

| Fungicides | Integral part of several potent antifungal compounds, such as azole derivatives. |

| Herbicides | Potential for developing new selective herbicides, drawing parallels to existing halogenated phenoxy herbicides. |

Utilization in Materials Science Research

The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them attractive for applications in materials science. However, the specific use of this compound in this field is not well-documented in current scientific literature. Based on the chemistry of fluorinated aromatics and alcohols, one can hypothesize potential areas of research. For instance, it could potentially be used as a monomer or a modifying agent in the synthesis of specialty polymers. The difluorophenyl group could impart desirable properties such as hydrophobicity and thermal stability to polymers like polyesters or polyethers. Further research is needed to explore the viability of this compound as a building block for advanced materials.

Monomer or Intermediate in Polymer Synthesis

While specific examples of this compound as a direct monomer in commercially available polymers are not widely documented, its structure is highly suggestive of its potential as a valuable building block in the synthesis of high-performance fluorinated polymers. The presence of a hydroxyl group allows it to be incorporated into various polymer backbones, such as polyesters, polyurethanes, and polyethers.

The introduction of the 2,4-difluorophenyl moiety into a polymer chain can be expected to confer several advantageous properties. Fluorinated polymers are well-known for their exceptional thermal stability, chemical inertness, and low surface energy. mdpi.comnih.gov These characteristics are a direct consequence of the high bond energy of the carbon-fluorine bond. Therefore, polymers synthesized using this compound as a monomer or intermediate could exhibit enhanced resistance to heat, chemicals, and weathering.

For instance, in the realm of polyesters and polyurethanes, fluorinated diols are utilized to create materials with improved durability and specialized surface properties. exfluor.comresearchgate.net By analogy, this compound could be used as a chain extender or to replace a portion of the standard diols in the polymerization process, leading to polymers with tailored properties. The resulting materials could find applications in demanding environments, such as in the aerospace, automotive, and electronics industries. pageplace.de

The synthesis of polycarbonates is another area where fluorinated diols have been explored. uctm.edursc.org The direct polymerization of diols with carbon dioxide or its derivatives presents a greener alternative to traditional methods. rsc.org The incorporation of this compound in such processes could lead to polycarbonates with a higher glass transition temperature and improved optical properties.

Table 1: Potential Polymer Classes and Anticipated Properties from this compound Incorporation

| Polymer Class | Potential Role of this compound | Anticipated Properties |

| Polyesters | Monomer (diol component) | Enhanced thermal stability, chemical resistance, hydrophobicity |

| Polyurethanes | Chain extender or polyol component | Increased durability, lower surface energy, improved resistance to degradation |

| Polycarbonates | Monomer (diol component) | Higher glass transition temperature, modified refractive index, enhanced stability |

| Polyethers | Monomer or intermediate | Improved chemical inertness, thermal stability |

Components in Liquid Crystals and Advanced Imaging Systems

The incorporation of fluorine atoms into liquid crystal (LC) molecules is a widely employed strategy to manipulate their physical properties, such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity. rsc.orgresearchgate.netnih.gov The strong electronegativity and small size of the fluorine atom can significantly influence the molecular dipole moment and intermolecular interactions, which in turn dictate the mesomorphic behavior of the material. rsc.org

The 2,4-difluorophenyl group present in this compound is a common motif in liquid crystal design. mdpi.com The lateral fluorine substitution on the phenyl ring can induce a significant transverse dipole moment, which is a key factor in achieving negative dielectric anisotropy. beilstein-journals.org Liquid crystals with negative Δε are crucial for vertically aligned (VA) display modes, which are prevalent in modern televisions and monitors. nih.gov

While this compound itself is not a liquid crystal, it can serve as a precursor for the synthesis of liquid crystalline molecules. The ethanol side chain can be chemically modified to attach various mesogenic (rigid core) and terminal alkyl chain units. The presence of the 2,4-difluorophenyl group at the terminus of a liquid crystal molecule can influence its packing and, consequently, its mesophase stability and transition temperatures. nih.gov Research on bistolane-based photoluminescent liquid crystals has shown that fluoroalkyl chains can alter the liquid crystal phase from nematic to smectic and enhance photoluminescence. mdpi.com

Although direct applications of this compound in advanced imaging systems are not explicitly detailed in current literature, the broader class of fluorinated compounds is vital in this field. For instance, fluorinated analogues of biological molecules are used as tracers in Positron Emission Tomography (PET) scanning. The development of novel fluorinated probes for imaging is an active area of research.

Table 2: Potential Effects of the 2,4-Difluorophenyl Moiety on Liquid Crystal Properties

| Property | Potential Influence | Rationale |

| Dielectric Anisotropy (Δε) | Can contribute to negative Δε | The lateral fluorine atoms create a strong transverse dipole moment. beilstein-journals.org |

| Birefringence (Δn) | Moderate influence | The aromatic core contributes to birefringence, with fluorine having a minor effect. |

| Viscosity | May lead to lower viscosity | Fluorination can reduce intermolecular interactions, leading to lower viscosity. |

| Mesophase Stability | Can influence phase type and transition temperatures | The size and polarity of the fluorine atoms affect molecular packing. nih.gov |

Catalysis and Reaction Media Research

The unique properties of fluorinated alcohols have led to their increasing use as solvents and promoters in a variety of organic reactions. Their strong hydrogen-bonding donor ability, high ionizing power, and low nucleophilicity make them "non-innocent" solvents that can actively participate in and influence the course of a reaction. rsc.orgrsc.org

Investigation of Fluorinated Alcohols as Solvents and Promoters in Organic Reactions

Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have been shown to be remarkably effective in promoting challenging reactions, including C-H functionalization. rsc.orgrsc.org These solvents can stabilize cationic intermediates and transition states through strong hydrogen bonding, thereby accelerating reaction rates.

While specific studies focusing on this compound as a catalytic solvent are limited, its structure suggests that it could exhibit similar beneficial properties. The presence of the electron-withdrawing fluorine atoms on the aromatic ring would increase the acidity of the hydroxyl proton, enhancing its hydrogen-bond donating capability. This could make it an effective medium for reactions that proceed through polar or ionic pathways.

The investigation of fluorinated alcohols has extended to their role as promoters, where even substoichiometric amounts can have a significant catalytic effect. They have been found to influence the stereoselectivity of asymmetric reactions, with the fluorine substituents playing a crucial role in the non-covalent interactions that govern the stereochemical outcome. nih.govrsc.org

Future Research Directions and Emerging Trends for 2,4 Difluorobenzeneethanol

Sustainable Synthesis Routes and Green Chemistry Initiatives

Future research into the synthesis of 2,4-Difluorobenzeneethanol is expected to be heavily influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances. mit.eduwjarr.com Current synthetic routes may rely on traditional methods that involve harsh reagents, significant energy consumption, or the production of substantial waste streams. The push for sustainability is driving innovation toward more environmentally benign alternatives. pfizer.com

Key areas of investigation will likely include:

Catalytic Approaches: The development of novel catalysts to replace stoichiometric reagents is a cornerstone of green chemistry. mit.edu Future syntheses could employ highly efficient and recyclable catalysts, such as transition metal complexes or biocatalysts (enzymes), to improve atom economy and reduce waste.

Renewable Feedstocks and Solvents: Research will likely explore the use of starting materials derived from renewable sources rather than depletable fossil fuels. mit.edu Furthermore, the replacement of conventional volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or bio-based solvents is a critical goal to reduce environmental impact. wjarr.comnih.gov

Energy Efficiency: A focus on increasing energy efficiency will involve designing reactions that can be conducted at or near ambient temperature and pressure. mit.edu The use of alternative energy sources, such as microwave or ultrasonic irradiation, may be explored to accelerate reaction times and lower energy consumption. mit.edu

| Green Chemistry Principle | Conventional Approach (Hypothetical) | Future Sustainable Approach (Projected) | Potential Benefits |

|---|---|---|---|

| Waste Prevention & Atom Economy | Multi-step synthesis with protecting groups and stoichiometric reagents. | Catalytic, one-pot reaction from readily available precursors. | Reduced by-products, higher material efficiency. |

| Safer Solvents & Auxiliaries | Use of chlorinated solvents (e.g., Dichloromethane). | Use of water, supercritical CO2, or bio-derived solvents like 2-Methyltetrahydrofuran. researchgate.net | Lower toxicity, reduced pollution, easier recycling. |

| Energy Efficiency | Reactions requiring high heat or cryogenic cooling over extended periods. | Microwave-assisted synthesis or reactions at ambient temperature. | Reduced energy consumption and carbon footprint. |

| Use of Renewable Feedstocks | Precursors derived from petroleum. | Synthesis pathways utilizing bio-based starting materials. | Reduced reliance on fossil fuels, enhanced sustainability. |

Exploration of Novel Reactivity Patterns

Understanding the reactivity of this compound is crucial for its application as a building block in organic synthesis. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties and, consequently, its chemical behavior. researchgate.net Future research will focus on leveraging these properties to uncover and exploit new reaction pathways.

Emerging areas of study include:

Directed C-H Functionalization: A major trend in organic chemistry is the direct functionalization of carbon-hydrogen bonds, which offers a more atom-economical alternative to traditional cross-coupling reactions. Research could explore methods to selectively activate and modify the C-H bonds on either the aromatic ring or the ethanol (B145695) side chain of this compound.

Fluorine-Directed Reactivity: The fluorine substituents can act as directing groups in electrophilic aromatic substitution, although their strong inductive effect deactivates the ring. researchgate.net A deeper investigation into how the interplay between inductive and resonance effects governs regioselectivity could lead to more precise synthetic control. researchgate.net

Photochemical and Electrochemical Reactions: The use of light or electricity to drive chemical reactions offers unique reactivity patterns not accessible through thermal methods. Future studies may investigate the photochemical or electrochemical transformations of this compound to generate novel molecular structures.

Integration with Machine Learning and Artificial Intelligence for Predictive Modeling

Future applications in this domain include:

Property Prediction: ML models can be trained on large datasets of chemical structures and their corresponding properties to predict characteristics of new molecules. nih.govnih.gov For this compound, this could involve predicting its solubility, boiling point, spectral characteristics, and even potential toxicity endpoints without synthesizing and testing it under numerous conditions. pozescaf.comnih.gov

Reaction Outcome and Optimization: AI algorithms can analyze vast reaction databases to predict the most likely products, yields, and optimal conditions for reactions involving this compound. This in silico approach can guide chemists in designing more efficient and successful experiments.

Toxicity and Bioactivity Screening: Early-stage toxicity prediction is a critical application of AI in drug discovery. nih.gov By analyzing the structure of this compound and its potential derivatives, ML models can flag potential safety liabilities, such as mutagenicity or carcinogenicity, guiding the design of safer end-products. pozescaf.comnih.gov

| Application Area | AI/ML Tool/Technique | Projected Goal | Expected Outcome |

|---|---|---|---|

| Physicochemical Properties | Quantitative Structure-Property Relationship (QSPR) Models | Predict properties like boiling point, vapor pressure, and solubility. | Faster material characterization; reduced need for physical experiments. |

| Reactivity Prediction | Neural Networks; Transformer Models | Forecast the products and yields of unknown reactions. | Guidance for synthetic planning; discovery of novel reaction pathways. |

| Toxicology Assessment | Classification Models (e.g., Random Forest, SVM) | Predict potential toxicity endpoints (e.g., hepatotoxicity, genotoxicity). frontiersin.org | Early identification of hazardous derivatives; design of safer molecules. |

| Spectra Prediction | Deep Learning Models | Simulate NMR and Mass Spectra for the compound and its derivatives. | Aid in structural elucidation and identification in complex mixtures. |

Development of Advanced Analytical Techniques for Trace Analysis

As fluorinated compounds become more widespread, the need for highly sensitive and selective analytical methods to detect them at trace levels in various matrices (e.g., environmental, biological) becomes paramount. nih.gov While methods for legacy fluorinated compounds like PFAS are well-developed, specific techniques for emerging molecules such as this compound are not.

Future research will likely focus on:

High-Resolution Mass Spectrometry (HRMS): Techniques like Liquid Chromatography-Orbitrap-HRMS (LC-Orbitrap-HRMS) are powerful tools for identifying and quantifying unknown or suspect compounds in complex samples. acs.org Developing specific methods using HRMS would allow for the detection of this compound and its potential degradation products in environmental or biological systems.

Fluorine-Specific Detection: A significant challenge in analytical chemistry is the direct and sensitive detection of fluorine. perkinelmer.com Novel techniques that can quantify total organic fluorine (TOF) or use fluorine-specific detectors, such as negative-ion Inductively Coupled Plasma Mass Spectrometry (ICP-MS), could provide a powerful screening tool for identifying samples containing this compound or other fluorinated unknowns. perkinelmer.comteinstruments.com

Solid Phase Extraction (SPE): The development of selective sorbents for solid phase extraction will be crucial for isolating and concentrating this compound from complex matrices like water or plasma, thereby improving detection limits and reducing matrix interference. teinstruments.com

Investigation of Biological Interactions and Pharmacokinetic Implications in Research Models

Given that this compound is a potential intermediate for biologically active molecules, understanding its own interactions with biological systems is a critical area for future research. The introduction of fluorine atoms can profoundly alter a molecule's biological properties, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.netwikipedia.org

Key research questions to be addressed in research models include:

Metabolic Pathways: In vitro studies using liver microsomes and in vivo studies in animal models will be essential to identify the metabolic pathways of this compound. nih.gov Research will aim to determine if the compound is oxidized, conjugated (e.g., with glucuronic acid), or otherwise transformed by metabolic enzymes and to identify the resulting metabolites. nih.gov

Pharmacokinetic Profiling: Pharmacokinetic studies in preclinical models would quantify key parameters such as bioavailability, plasma concentration over time, half-life, and volume of distribution. nih.govnih.gov This data is fundamental for assessing the compound's systemic exposure and persistence.

Protein and Target Interactions: The fluorine atoms can influence how a molecule binds to proteins and other biological targets through various interactions, including hydrogen bonds and electrostatic interactions. nih.govnih.gov Computational docking and biophysical assays could be used to explore potential interactions with key proteins, providing insight into possible mechanisms of action or off-target effects. nih.gov

Q & A

Basic: What are the standard synthetic protocols for 2,4-Difluorobenzeneethanol, and how can purity be optimized?

Methodological Answer:

A common synthesis route involves esterification or reduction of fluorinated aromatic precursors. For example, analogous fluorinated alcohols can be synthesized by refluxing fluorinated benzoic acid derivatives (e.g., 2,4-dichlorobenzoic acid) with methanol and sulfuric acid as a catalyst, followed by hydrolysis and recrystallization . To optimize purity:

- Use column chromatography with silica gel (hexane/ethyl acetate gradients) to separate byproducts.

- Perform low-temperature recrystallization in ethanol or methanol to minimize thermal degradation.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1H/19F NMR to confirm absence of residual solvents or unreacted intermediates.

Basic: How should researchers characterize this compound’s physicochemical properties?

Methodological Answer:

Key characterization steps include:

- Spectroscopy :

- 1H/19F NMR (CDCl3 or DMSO-d6) to confirm substitution patterns and hydroxyl proton integration.

- FT-IR for hydroxyl (-OH) stretching (broad peak ~3200–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry :

- ESI-MS in positive ion mode to detect [M+H]+ or [M+Na]+ adducts.

- Thermal Analysis :

- DSC/TGA to determine melting point and thermal stability (decomposition typically >200°C for fluorinated aromatics).

| Property | Typical Value/Peak | Technique | Reference |

|---|---|---|---|

| Melting Point | ~80–85°C (varies by purity) | DSC | |

| 19F NMR (δ, ppm) | -110 to -120 (ortho/meta F) | NMR (400 MHz) |

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps (e.g., reflux) .

- Waste Management : Segregate fluorinated waste for specialized disposal to avoid environmental contamination .

- Emergency Protocols :

Advanced: How can isotopic labeling (e.g., deuterated analogs) enhance mechanistic studies of this compound?

Methodological Answer:

Deuterated derivatives (e.g., 2-Phenyl-d5-ethanol analogs) enable:

- Metabolic Tracing : Use LC-MS/MS to track deuterium incorporation in in vitro metabolism assays.

- Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydroxylation) between protiated and deuterated forms to elucidate enzymatic mechanisms .

- Synthetic Protocol : Substitute H2O with D2O during hydrolysis steps; confirm deuteration via 2H NMR or mass shifts in MS .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorinated ethanol derivatives?

Methodological Answer:

Contradictions often arise from variability in assay conditions or impurity profiles. Mitigation strategies:

- Standardize Assays : Use positive controls (e.g., 4-fluorobenzoic acid for CYP450 inhibition studies) and replicate across multiple cell lines .

- Purity Reassessment : Re-analyze batches via GC-MS to detect trace impurities (e.g., residual dichlorobenzene from synthesis) that may skew bioactivity .

- Meta-Analysis : Apply statistical tools (e.g., PCA) to published datasets to identify confounding variables like solvent polarity or pH .

Advanced: What computational methods predict this compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., SN2 reactions at the hydroxyl-bearing carbon).

- Solvent Effects : Apply COSMO-RS to simulate polarity effects in DMF or THF .

- Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots from HPLC-monitored reactions) .

Advanced: How can this compound be utilized in designing fluorinated benzodiazepine analogs?

Methodological Answer:

- Scaffold Functionalization : React the hydroxyl group with chlorinated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethanone) to form ether linkages, followed by cyclization with triazoles .

- Biological Testing : Screen analogs for GABA receptor binding using radioligand displacement assays (3H-diazepam as control) .

- SAR Analysis : Correlate fluorine substitution patterns with logP (via HPLC) and IC50 values to optimize blood-brain barrier penetration .

Advanced: What strategies improve the stability of this compound in aqueous formulations?

Methodological Answer:

- pH Optimization : Stabilize the hydroxyl group by buffering solutions to pH 5–6 (prevents deprotonation and oxidation) .

- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.

- Antioxidants : Add 0.01% w/v ascorbic acid to aqueous stocks to inhibit radical degradation .

Advanced: How do fluorinated byproducts impact the environmental toxicity of this compound?

Methodological Answer:

- Byproduct Identification : Use HRMS-TOF to detect persistent metabolites (e.g., difluorobenzoic acid) in biodegradation studies .

- Ecotoxicity Assays : Test Daphnia magna survival rates at 0.1–10 ppm concentrations; compare with OECD guidelines .

- Remediation : Adsorb residuals using activated carbon or fluorinated MOFs .

Advanced: What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

- Reactor Design : Use jacketed reactors with Teflon linings to resist HF byproducts .

- Process Optimization :

- Regulatory Compliance : Document impurity profiles per ICH Q3A guidelines for Investigational New Drug (IND) submissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.